Tectoroside

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

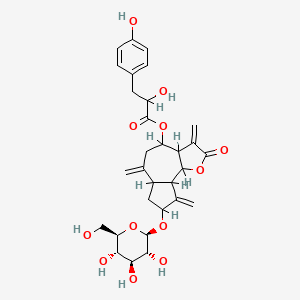

Molecular Formula |

C30H36O12 |

|---|---|

Molecular Weight |

588.6 g/mol |

IUPAC Name |

[3,6,9-trimethylidene-2-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3a,4,5,6a,7,8,9a,9b-octahydroazuleno[4,5-b]furan-4-yl] 2-hydroxy-3-(4-hydroxyphenyl)propanoate |

InChI |

InChI=1S/C30H36O12/c1-12-8-20(39-29(38)18(33)9-15-4-6-16(32)7-5-15)23-14(3)28(37)42-27(23)22-13(2)19(10-17(12)22)40-30-26(36)25(35)24(34)21(11-31)41-30/h4-7,17-27,30-36H,1-3,8-11H2/t17?,18?,19?,20?,21-,22?,23?,24-,25+,26-,27?,30-/m1/s1 |

InChI Key |

MAHPANYZARJSAV-REJYMTEWSA-N |

Isomeric SMILES |

C=C1CC(C2C(C3C1CC(C3=C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O |

Canonical SMILES |

C=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)OC(=O)C(CC5=CC=C(C=C5)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Tectoroside: A Comprehensive Technical Guide to Its Natural Sources, Isolation, and Biological Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoroside (B1160345), an isoflavone (B191592) glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and hepatoprotective effects. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its isolation and purification, and an exploration of its known biological signaling pathways. All quantitative data are summarized in structured tables for comparative analysis, and key experimental and logical workflows are visualized using diagrams.

Natural Sources of this compound

This compound is primarily found in plants belonging to the Iridaceae and Leguminosae families. The most prominent and commercially viable sources are the rhizomes of Iris species and the flowers of Pueraria species.

Table 1: Principal Natural Sources of this compound

| Family | Species | Common Name | Plant Part Used |

| Iridaceae | Iris domestica (formerly Belamcanda chinensis) | Blackberry Lily, Leopard Flower | Rhizome |

| Iridaceae | Iris tectorum | Roof Iris | Rhizome |

| Leguminosae | Pueraria lobata | Kudzu | Flower |

| Leguminosae | Pueraria thunbergiana | Flower |

The rhizomes of Iris tectorum have been reported to contain a significantly higher concentration of this compound compared to Iris domestica. The flowers of Pueraria lobata, a traditional Chinese medicine, are another rich source of this valuable compound.

Isolation and Purification of this compound

The isolation of this compound from its natural sources typically involves extraction with polar solvents, followed by various chromatographic techniques for purification.

Experimental Protocol: High-Temperature and High-Pressure Solvent Extraction from Iris domestica Rhizomes

This method has been shown to provide a high yield of this compound in a shorter time frame compared to conventional methods.

1. Preparation of Plant Material:

-

Collect and wash the rhizomes of Iris domestica.

-

Dry the rhizomes thoroughly and grind them into a fine powder.

2. Extraction:

-

Place the powdered rhizome material into a high-pressure extraction vessel.

-

Use a solvent mixture of water and ethanol (B145695) (30-100% ethanol concentration).

-

Heat the solvent to a temperature range of 80-200°C under a pressure of 1-15 MPa.

-

Perform the extraction for a specified duration. A yield of 32.04 ± 0.04 mg/g of tectoridin (B1682737) was achieved at 150°C[1].

3. Filtration and Concentration:

-

After extraction, filter the mixture to remove solid plant debris.

-

Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

4. Purification by Column Chromatography:

-

Dissolve the crude extract in a minimal amount of a suitable solvent.

-

Load the dissolved extract onto a silica (B1680970) gel or other suitable stationary phase packed in a chromatography column.

-

Elute the column with a gradient of solvents, such as a mixture of chloroform (B151607) and methanol (B129727), to separate the different components.

-

Collect the fractions containing this compound, identified by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis.

5. Crystallization:

-

Concentrate the purified fractions containing this compound.

-

Induce crystallization by dissolving the residue in a hot solvent (e.g., methanol or ethanol) and allowing it to cool slowly.

-

Collect the crystals by filtration and dry them to obtain pure this compound.

Experimental Protocol: Solvent Extraction from Pueraria lobata Flowers

1. Preparation of Plant Material:

-

Harvest the flowers of Pueraria lobata.

-

Air-dry the flowers in a shaded area and then grind them into a coarse powder.

2. Extraction:

-

Macerate the powdered flowers in methanol or 50-95% (v/v) ethanol at a temperature of 40-60°C with a mixing speed of 300-500 rpm[2].

-

Alternatively, perform reflux extraction with a suitable solvent.

3. Filtration and Concentration:

-

Filter the extract to remove the plant material.

-

Evaporate the solvent from the filtrate under vacuum to yield the crude extract.

4. Purification:

-

Subject the crude extract to repeated column chromatography on silica gel or other appropriate resins.

-

Monitor the separation process using TLC or HPLC to isolate the this compound-containing fractions.

Quantitative Analysis

High-performance liquid chromatography (HPLC) is a reliable method for the quantitative analysis of this compound.

Table 2: HPLC Conditions for this compound Quantification

| Parameter | Condition |

| Column | C18 column (e.g., 4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Methanol-acetonitrile-water (2:1:2, v/v/v)[3] |

| Flow Rate | 1.0 mL/min[3] |

| Detection Wavelength | 264 nm[3] |

| Column Temperature | Ambient[3] |

A reported HPLC method demonstrated a linear range for tectoridin of 2.0–120.0 µg/mL with an average recovery of 99.7%[3].

Table 3: Reported Yield of this compound from Various Sources and Methods

| Plant Source | Plant Part | Extraction Method | Yield (mg/g of dry material) | Reference |

| Belamcanda chinensis | Rhizome | High-Temperature/Pressure (150°C, water/ethanol) | 32.04 ± 0.04 | [1] |

Signaling Pathways Involving this compound

This compound exerts its biological effects by modulating several key signaling pathways, primarily related to inflammation and cellular metabolism.

Anti-inflammatory Effects: NF-κB and MAPK Signaling Pathways

This compound has been shown to possess significant anti-inflammatory properties, which are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In response to inflammatory stimuli, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows the NF-κB dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. This compound is believed to inhibit this pathway, thereby reducing the production of inflammatory mediators.

The MAPK signaling cascade, which includes ERK, JNK, and p38 kinases, is another crucial pathway in the inflammatory response. This compound can suppress the phosphorylation of these kinases, leading to a downstream reduction in the expression of inflammatory cytokines.

References

- 1. KR100856486B1 - Method for Extracting Tectoridine and Tettorigenin from Panax Root Root Using Hot-High Pressure Solvent Extraction - Google Patents [patents.google.com]

- 2. CN102603834A - Method for extracting and separating tectoridin from iris tectorum - Google Patents [patents.google.com]

- 3. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

An In-depth Technical Guide to the Biosynthesis of Tectoroside in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside, a prominent isoflavone (B191592) glycoside found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering efforts aimed at enhancing its production and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the this compound biosynthesis pathway, detailing the enzymatic steps from primary metabolism to the final glycosylated product. It includes a summary of available quantitative data, detailed experimental protocols for key analytical and enzymatic assays, and visual representations of the pathway and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

Introduction

This compound is the 7-O-glucoside of the isoflavone aglycone, tectorigenin (B1682738).[1] Tectorigenin is an O-methylated isoflavone characterized by a methoxy (B1213986) group at the 6-position and hydroxyl groups at positions 5, 7, and 4'.[2][3] Isoflavones are a class of flavonoids almost exclusively produced by plants of the legume family (Fabaceae) and play crucial roles in plant defense and signaling.[4] The biosynthesis of this compound is an extension of the general phenylpropanoid pathway, branching into the isoflavone-specific pathway. This guide will elucidate the enzymatic reactions and molecular players involved in the formation of this important bioactive compound.

The Biosynthesis Pathway of this compound

The biosynthesis of this compound can be conceptually divided into three major stages:

-

Phenylpropanoid Pathway: The synthesis of the p-Coumaroyl-CoA precursor.

-

Isoflavone Backbone Formation and Modification: The formation of the isoflavone core and subsequent hydroxylation and methylation to yield tectorigenin.

-

Glycosylation: The final attachment of a glucose moiety to tectorigenin to form this compound.

Phenylpropanoid Pathway

The journey to this compound begins with the aromatic amino acid L-phenylalanine, which is channeled into the phenylpropanoid pathway. This foundational pathway involves three key enzymatic steps:

-

Phenylalanine Ammonia-Lyase (PAL): Catalyzes the deamination of L-phenylalanine to cinnamic acid.

-

Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to p-coumaric acid.

-

4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it to Coenzyme A, forming p-Coumaroyl-CoA.

Isoflavone Backbone Formation and Modification

p-Coumaroyl-CoA serves as a crucial precursor for the flavonoid and isoflavonoid (B1168493) pathways. The formation of the tectorigenin aglycone involves a series of isoflavone-specific enzymatic reactions:

-

Chalcone (B49325) Synthase (CHS): Catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone.

-

Chalcone Isomerase (CHI): Facilitates the stereospecific isomerization of naringenin chalcone into the flavanone (B1672756) naringenin.

-

Isoflavone Synthase (IFS): A key enzyme that distinguishes the isoflavonoid pathway. This cytochrome P450 enzyme catalyzes the aryl migration of the B-ring from the C2 to the C3 position of the flavanone, forming the unstable intermediate 2-hydroxyisoflavanone (B8725905).

-

2-Hydroxyisoflavanone Dehydratase (HID): Catalyzes the dehydration of 2-hydroxyisoflavanone to form the isoflavone genistein (B1671435) (in the case of naringenin as a precursor). The formation of the daidzein (B1669772) backbone, a precursor to tectorigenin, follows a similar route from liquiritigenin.

-

Flavonoid 6-Hydroxylase (F6H): A cytochrome P450 enzyme that is proposed to hydroxylate the isoflavone precursor at the 6-position. This step is crucial for the subsequent methylation.

-

Isoflavone O-Methyltransferase (IOMT): An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase that catalyzes the methylation of the hydroxyl group at the 6-position of the isoflavone ring, leading to the formation of tectorigenin.

Glycosylation

The final step in this compound biosynthesis is the attachment of a glucose molecule to the 7-hydroxyl group of tectorigenin:

-

UDP-Glycosyltransferase (UGT): This enzyme utilizes UDP-glucose as a sugar donor and transfers the glucose moiety to the 7-OH position of tectorigenin, forming this compound (tectorigenin-7-O-glucoside). This glycosylation step is critical for the stability, solubility, and bioavailability of the compound.

Quantitative Data

Quantitative understanding of the enzymatic reactions is vital for metabolic engineering and pathway optimization. The following table summarizes available kinetic data for key enzyme classes involved in the this compound biosynthesis pathway. It is important to note that specific kinetic parameters for the enzymes directly involved in tectorigenin and this compound synthesis are not extensively characterized and the data presented here are from related isoflavonoid pathways, primarily in soybean.

| Enzyme Class | Substrate | Km (µM) | Vmax (pkat/mg protein) | Source Organism | Reference |

| Isoflavone O-Methyltransferase (GmIOMT1) | 6-hydroxydaidzein | 2.1 ± 0.5 | 411 ± 20 | Glycine max | [5] |

| UDP-Glycosyltransferase (CsUGT75L12) | Kaempferol | 250 | - | Camellia sinensis | [6] |

Note: Data for specific enzymes in the this compound pathway from its primary plant sources are limited. The provided data from related pathways can serve as a valuable reference.

Experimental Protocols

Analysis of this compound and Tectorigenin by High-Performance Liquid Chromatography (HPLC)

This protocol is adapted from a method for the determination of Tectoridin and Tectorigenin in Flos Puerariae lobata.[1]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Agilent C18 column (4.6 mm × 250 mm, 5 µm).

Reagents:

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Tectoridin and Tectorigenin analytical standards

Procedure:

-

Standard Preparation: Prepare stock solutions of Tectoridin and Tectorigenin in methanol. Create a series of working standards by diluting the stock solutions to achieve a linear range (e.g., 2.0-120.0 µg/ml for Tectoridin and 0.8-80.0 µg/ml for Tectorigenin).

-

Sample Preparation:

-

Grind the plant material to a fine powder.

-

Extract a known weight of the powder with a suitable solvent (e.g., methanol-acetonitrile-water mixture) using ultrasonication or reflux extraction.

-

Centrifuge the extract and filter the supernatant through a 0.45 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Mobile Phase: Methanol:Acetonitrile:Water (2:1:2, v/v/v)

-

Flow Rate: 1.0 ml/min

-

Detection Wavelength: 264 nm

-

Column Temperature: Ambient

-

Injection Volume: 10-20 µl

-

-

Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of Tectoridin and Tectorigenin in the samples by interpolating their peak areas from the calibration curve.

Isoflavone Synthase (IFS) Activity Assay

This protocol is based on the expression of IFS in yeast microsomes.[7]

Materials:

-

Yeast strain expressing the candidate IFS gene and a cytochrome P450 reductase.

-

Microsome isolation buffer (e.g., 0.1 M sodium phosphate (B84403) buffer, pH 7.4, containing 1 mM EDTA, 0.5 mM DTT, and 20% glycerol).

-

Reaction buffer (e.g., 80 mM K2HPO4, 0.5 mM glutathione).

-

NADPH

-

Substrate (e.g., naringenin or liquiritigenin)

-

Ethyl acetate (B1210297) for extraction

-

HPLC system for analysis

Procedure:

-

Microsome Preparation:

-

Grow the yeast culture and induce protein expression.

-

Harvest the cells and resuspend in microsome isolation buffer.

-

Lyse the cells (e.g., using glass beads or a French press).

-

Centrifuge to remove cell debris.

-

Pellet the microsomes by ultracentrifugation.

-

Resuspend the microsomal pellet in a minimal volume of isolation buffer and determine the protein concentration.

-

-

Enzyme Assay:

-

In a microcentrifuge tube, combine the reaction buffer, a specific amount of microsomal protein (e.g., 30-150 µg), and the substrate (e.g., 50 µM naringenin).

-

Initiate the reaction by adding NADPH (e.g., to a final concentration of 1 mM).

-

Incubate at a suitable temperature (e.g., 28-30°C) for a specific time (e.g., 1-2 hours).

-

Stop the reaction by adding a quenching solvent (e.g., acetone (B3395972) or by acidification).

-

-

Product Extraction and Analysis:

-

Extract the reaction mixture with an equal volume of ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness under a stream of nitrogen.

-

Resuspend the residue in a suitable solvent (e.g., methanol) and analyze by HPLC or LC-MS/MS to identify and quantify the isoflavone product (e.g., genistein).

-

UDP-Glycosyltransferase (UGT) Activity Assay

This protocol provides a general method for assaying the activity of a flavonoid glycosyltransferase.

Materials:

-

Purified recombinant UGT enzyme.

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

-

Aglycone substrate (e.g., tectorigenin).

-

UDP-glucose (sugar donor).

-

Methanol or other organic solvent to stop the reaction.

-

HPLC or LC-MS/MS for product analysis.

Procedure:

-

Reaction Setup:

-

In a total volume of 50-100 µl, combine the reaction buffer, the aglycone substrate (e.g., 100 µM tectorigenin dissolved in a small amount of DMSO), and the purified UGT enzyme.

-

Pre-incubate the mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

-

-

Initiation and Incubation:

-

Initiate the reaction by adding UDP-glucose (e.g., to a final concentration of 1 mM).

-

Incubate the reaction for a defined period (e.g., 30-60 minutes) during which the reaction is linear.

-

-

Termination and Analysis:

-

Stop the reaction by adding an equal volume of cold methanol.

-

Centrifuge to pellet any precipitated protein.

-

Analyze the supernatant by HPLC or LC-MS/MS to detect and quantify the formation of the glycosylated product (this compound). A control reaction without the enzyme or without UDP-glucose should be run in parallel.

-

Visualizations

This compound Biosynthesis Pathway

Caption: The biosynthetic pathway of this compound from L-phenylalanine.

Experimental Workflow for this compound Analysis

Caption: A typical experimental workflow for the extraction and quantification of this compound from plant material using HPLC.

Conclusion

The biosynthesis of this compound is a multi-step process that involves the coordinated action of several enzyme families, starting from the general phenylpropanoid pathway and branching into the specialized isoflavonoid pathway. While the general steps are well-understood, further research is needed to identify and characterize the specific enzymes, particularly the flavonoid 6-hydroxylase, isoflavone O-methyltransferase, and UDP-glycosyltransferase, from this compound-producing plants. The protocols and data presented in this guide provide a solid foundation for researchers to investigate this pathway further, with the ultimate goal of harnessing its potential for pharmaceutical and biotechnological applications.

References

- 1. yxsj.smmu.edu.cn [yxsj.smmu.edu.cn]

- 2. akjournals.com [akjournals.com]

- 3. worldwide.promega.com [worldwide.promega.com]

- 4. Identification and expression of isoflavone synthase, the key enzyme for biosynthesis of isoflavones in legumes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of a Flavonoid Glucosyltransferase Involved in 7-OH Site Glycosylation in Tea plants (Camellia sinensis) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biocuriousmembers.pbworks.com [biocuriousmembers.pbworks.com]

In Vitro Mechanism of Action of Tectoroside: A Review of Available Evidence

Introduction

Tectoroside (B1160345) is a flavonoid glycoside that has been the subject of preliminary scientific inquiry. As a natural compound, it belongs to a class of molecules that are of significant interest to researchers, scientists, and drug development professionals for their potential therapeutic properties. This technical guide aims to provide an in-depth overview of the core in vitro mechanisms of action attributed to this compound, with a focus on its effects on key cellular signaling pathways. However, it is critical to note that publicly available, peer-reviewed research specifically detailing the in vitro mechanisms of this compound is limited. Therefore, this document also draws upon findings from structurally similar and related compounds to provide a broader context for potential mechanisms, while clearly distinguishing these from data directly pertaining to this compound.

Core Bioactivities and Signaling Pathways

The primary in vitro activities investigated for flavonoid glycosides similar to this compound revolve around their anti-inflammatory, antioxidant, and anti-cancer properties. These effects are often mediated through the modulation of complex intracellular signaling cascades.

Anti-Inflammatory and Antioxidant Mechanisms

A significant body of research on related compounds, such as acteoside and tiliroside (B191647), points towards the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) and Nuclear Factor-kappa B (NF-κB) signaling pathways as a central mechanism for their anti-inflammatory and antioxidant effects.

Nrf2 Signaling Pathway

The Nrf2 pathway is a critical regulator of the cellular defense against oxidative stress.[1][2] Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. Upon activation by stimuli such as oxidative stress or electrophilic compounds, Nrf2 translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).[1]

Studies on the related compound tiliroside have shown that it can increase the protein levels of Nrf2, HO-1, and NQO1, indicating an activation of this protective mechanism in microglial cells.[3] Similarly, acteoside has been demonstrated to stimulate HO-1 expression through the activation of Nrf2 in LPS-induced RAW 264.7 cells.[4] This activation is crucial for mediating the anti-inflammatory response.

Caption: Proposed Nrf2 activation pathway by this compound or related compounds.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response.[5] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[6] Pro-inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][7]

Research on acteoside has shown its ability to ameliorate inflammatory responses by modulating the NF-κB pathway.[8][9] Furthermore, studies on tiliroside have demonstrated that its anti-inflammatory activity is reversed when Nrf2 is silenced, suggesting a crosstalk where Nrf2 activation contributes to the inhibition of the NF-κB pathway.[1]

Caption: Proposed NF-κB inhibition pathway by this compound or related compounds.

Anti-Cancer Mechanisms

The potential anti-cancer activity of flavonoid glycosides is another area of active research. The mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.

Apoptosis Induction and Cell Cycle Arrest

Apoptosis is a crucial process for eliminating damaged or cancerous cells.[10] It can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, a family of proteases that execute cell death.[11][12] Cell cycle checkpoints are regulatory mechanisms that ensure the proper progression through the phases of cell division.[13][14] Many anti-cancer agents work by inducing damage that triggers these checkpoints, leading to cell cycle arrest and, subsequently, apoptosis if the damage is irreparable.[15]

While direct evidence for this compound is lacking, related natural compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines in vitro.[16][17]

References

- 1. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Portal [rex.libraries.wsu.edu]

- 3. Activation of Nrf2 Pathway Contributes to Neuroprotection by the Dietary Flavonoid Tiliroside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 6. bosterbio.com [bosterbio.com]

- 7. NF-κB Signaling Pathway and its Potential as a Target for Therapy in Lymphoid Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Acteoside ameliorates inflammatory responses through NFkB pathway in alcohol induced hepatic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unraveling the Dual Anti-Inflammatory and Antioxidant Mechanisms of Acteoside: Computational Insights and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topoisomerase II inhibitor-induced apoptosis in thymocytes and lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Etoposide induces cell death via mitochondrial-dependent actions of p53 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c [pubmed.ncbi.nlm.nih.gov]

- 13. Cellular responses to etoposide: cell death despite cell cycle arrest and repair of DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of cell cycle regulation and apoptosis triggering in determining the sensitivity of leukemic cells to topoisomerase I and II inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Etoposide-induced cell cycle delay and arrest-dependent modulation of DNA topoisomerase II in small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. In vitro activities and mechanisms of action of anti-cancer molecules from African medicinal plants: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

Tectoroside: A Comprehensive Technical Review of Its Discovery, Research, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside (B1160345), a prominent isoflavone (B191592) glycoside, has been the subject of extensive research due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the discovery and historical research surrounding this compound, detailing its phytochemical properties, and exploring the experimental methodologies used to investigate its biological effects. Quantitative data from key studies are presented in structured tables for comparative analysis. Furthermore, significant signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action. This document serves as a comprehensive resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction

This compound, also known as tectoridin (B1682737), is an isoflavone O-glycoside. It is the 7-O-glucoside of the aglycone tectorigenin[1][2]. As a phytoestrogen, this compound is structurally similar to endogenous estrogens and has been investigated for a range of biological activities, including anti-inflammatory, antioxidant, and hepatoprotective effects[3]. This guide delves into the historical context of its discovery, the evolution of research into its therapeutic properties, and the technical details of the experimental protocols that have been pivotal in elucidating its functions.

Discovery and Historical Research

The history of isoflavone research dates back to the mid-19th century with the isolation of ononin (B1677330) from Ononis spinosa[4]. However, the specific discovery of this compound is rooted in the early phytochemical explorations of plants from the Iridaceae and Leguminosae families.

Initial Isolation and Identification

Evolution of Research

Early research focused on the isolation and structural elucidation of this compound and its aglycone, tectorigenin (B1682738). With the advancement of analytical techniques, research has expanded to investigate its metabolic fate and wide-ranging pharmacological effects. It has been demonstrated that this compound can be metabolized to tectorigenin by human intestinal bacteria, and tectorigenin often exhibits more potent biological activity than its glycoside precursor[8]. This has led to the consideration of this compound as a prodrug. Modern research continues to explore its therapeutic potential for various conditions, including liver disease, and aims to understand its molecular mechanisms of action[3][9].

Physicochemical Properties and Quantitative Data

This compound is chemically defined as 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one. Its chemical and physical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C22H22O11 | [2] |

| Molar Mass | 462.4 g/mol | [2] |

| Appearance | Crystalline solid | |

| Solubility | Soluble in methanol (B129727), ethanol (B145695) | [7] |

Experimental Protocols

This section details the methodologies for key experiments related to this compound research, providing a framework for replication and further investigation.

Extraction and Isolation of this compound

A general protocol for the extraction and isolation of this compound from plant material is as follows:

-

Plant Material Preparation : Dried and powdered rhizomes of Iris domestica or flowers of Pueraria thunbergiana are used as the starting material.

-

Extraction : The powdered material is extracted with methanol or ethanol at room temperature or under reflux. The extraction is typically repeated multiple times to ensure maximum yield.

-

Concentration : The combined extracts are concentrated under reduced pressure to obtain a crude extract.

-

Fractionation : The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate (B1210297), and n-butanol. This compound is typically enriched in the ethyl acetate or n-butanol fraction.

-

Chromatographic Purification : The enriched fraction is subjected to column chromatography on silica (B1680970) gel or Sephadex LH-20, eluting with a gradient of solvents (e.g., chloroform-methanol or ethyl acetate-methanol) to isolate this compound.

-

Structure Elucidation : The structure of the isolated compound is confirmed by spectroscopic methods, including Nuclear Magnetic Resonance (NMR) (¹H and ¹³C), Mass Spectrometry (MS), and comparison with literature data.

In Vitro Anti-inflammatory Activity Assay

The anti-inflammatory effects of this compound can be evaluated by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture : RAW 264.7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment : Cells are pre-treated with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulation with LPS (e.g., 1 µg/mL).

-

Measurement of Nitric Oxide (NO) Production : The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Measurement of Pro-inflammatory Cytokines : The levels of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Cell Viability Assay : The cytotoxicity of this compound is assessed using an MTT or similar assay to ensure that the observed inhibitory effects are not due to cell death.

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through its interaction with various cellular signaling pathways. This section provides visual representations of these pathways and a typical experimental workflow.

This compound Biosynthesis and Metabolism

References

- 1. Tectoridin - Wikipedia [en.wikipedia.org]

- 2. Tectoridin | C22H22O11 | CID 5281810 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Isoflavones, their Glycosides and Glycoconjugates. Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. NParks | Iris domestica [nparks.gov.sg]

- 7. Tectorigenin: A Review of Its Sources, Pharmacology, Toxicity, and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Metabolism of 6"-O-xylosyltectoridin and tectoridin by human intestinal bacteria and their hypoglycemic and in vitro cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tectorigenin, an isoflavone aglycone from the rhizome of Belamcanda chinensis, induces neuronal expression of erythropoietin via accumulation of hypoxia-inducible factor-1α - PubMed [pubmed.ncbi.nlm.nih.gov]

Tectoroside: A Comprehensive Technical Guide on Solubility, Stability, and Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tectoroside (B1160345), a natural isoflavone (B191592) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. As with any compound under investigation for pharmaceutical development, a thorough understanding of its physicochemical properties is paramount. This technical guide provides an in-depth overview of the current knowledge on the solubility, stability, and degradation profile of this compound. The information presented herein is intended to support researchers and drug development professionals in designing formulations, establishing analytical methods, and predicting the shelf-life of this compound-based products.

Solubility Profile

Table 1: this compound Solubility

| Solvent | Solubility (mg/mL) | Temperature (°C) | Reference |

| Dimethyl Sulfoxide (B87167) (DMSO) | 92 | Not Specified | [1] |

It is important to note that moisture-absorbing properties of DMSO can reduce the solubility of this compound, and the use of fresh DMSO is recommended[1].

Due to the limited specific data for this compound, further experimental determination of its solubility in common pharmaceutical solvents such as water, ethanol, methanol, and acetonitrile (B52724) is highly recommended.

Experimental Protocol for Solubility Determination

A standardized protocol for determining the solubility of this compound can be adapted from general pharmaceutical guidelines. The shake-flask method is a common and reliable technique.

Protocol 1: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solutions: Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent (e.g., water, ethanol, methanol, DMSO, acetonitrile).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Mechanical shaking or stirring is recommended.

-

Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to separate the undissolved solid from the supernatant.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant, ensuring no solid particles are transferred. Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in mg/mL or g/100 mL).

Caption: Workflow for Solubility Determination by Shake-Flask Method.

Stability Profile

The chemical stability of this compound is a critical quality attribute that influences its safety and efficacy. Forced degradation studies are essential to understand its intrinsic stability and to develop stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways[2]. While specific forced degradation data for this compound is scarce, general guidelines and studies on related flavonoid glycosides can inform the experimental design[3]. The target degradation is typically in the range of 5-20% to ensure that the degradation products are representative of those that might form under long-term storage conditions[2].

Table 2: Recommended Conditions for Forced Degradation of this compound

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temperature / 60-80°C | Up to 7 days |

| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temperature / 60-80°C | Up to 7 days |

| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 7 days |

| Thermal Degradation | Dry Heat | 40°C - 80°C | Up to 7 days |

| Photostability | UV and Visible Light | Room Temperature | ≥ 1.2 million lux hours and ≥ 200 watt hours/m² |

Note: The specific conditions should be optimized to achieve the target degradation level.

Experimental Protocol for Forced Degradation Studies

A general protocol for conducting forced degradation studies on this compound is outlined below.

Protocol 2: Forced Degradation of this compound

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in appropriate solvents. For hydrolytic studies, the solvent will be the acidic or basic solution. For other stress conditions, a suitable solvent in which this compound is soluble and stable should be used.

-

Stress Application:

-

Acid/Base Hydrolysis: Treat the this compound solution with the specified acid or base at the chosen temperature for the designated time. At various time points, withdraw aliquots and neutralize them before analysis.

-

Oxidation: Add the specified concentration of hydrogen peroxide to the this compound solution and store it at room temperature, protected from light.

-

Thermal Degradation: Store the solid this compound powder or its solution in a temperature-controlled oven.

-

Photostability: Expose the solid this compound powder or its solution to a calibrated light source that provides both UV and visible output, as per ICH Q1B guidelines[2]. A dark control sample should be stored under the same conditions to exclude thermal degradation.

-

-

Sample Analysis: Analyze the stressed samples at various time points using a validated stability-indicating HPLC method. The method should be capable of separating the intact this compound from all its degradation products.

-

Data Evaluation: Determine the percentage of degradation of this compound and identify and quantify the major degradation products.

Caption: Forced Degradation Study Workflow for this compound.

Degradation Profile

Understanding the degradation pathways of this compound is crucial for identifying its potential degradation products and ensuring the safety and quality of its formulations.

Predicted Degradation Pathways

Based on the chemical structure of this compound (an isoflavone glycoside) and studies on similar compounds, the following degradation pathways can be anticipated:

-

Hydrolysis: The glycosidic bond in this compound is susceptible to cleavage, particularly under acidic conditions, to yield its aglycone, tectorigenin (B1682738), and a glucose molecule[4]. Basic conditions may also promote hydrolysis, although potentially at a different rate.

-

Oxidation: The phenolic hydroxyl groups in the this compound molecule are potential sites for oxidation, which could lead to the formation of quinone-type structures or other oxidative degradation products. Studies on tectorigenin have shown its interaction with oxidative stress in biological systems, suggesting the susceptibility of the core isoflavone structure to oxidation[5][6].

-

Photodegradation: Flavonoids are known to be sensitive to light, and photodegradation can lead to complex reactions, including oxidation and cleavage of the heterocyclic ring.

Caption: Predicted Degradation Pathways of this compound.

Identification of Degradation Products

The identification and characterization of degradation products are essential for a complete stability profile. Hyphenated analytical techniques are invaluable for this purpose.

Protocol 3: Identification of Degradation Products

-

Chromatographic Separation: Develop a stability-indicating HPLC or UPLC method that effectively separates this compound from its degradation products formed during forced degradation studies.

-

Mass Spectrometric Analysis (LC-MS/MS): Couple the liquid chromatograph to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent ions and their fragmentation patterns for each degradation product. This information is crucial for determining the molecular weight and elucidating the structure of the degradants.

-

High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of major degradation products, isolation using preparative HPLC followed by analysis with ¹H NMR, ¹³C NMR, and 2D NMR techniques is recommended.

Conclusion

This technical guide provides a foundational understanding of the solubility, stability, and degradation profile of this compound based on the currently available scientific literature. While some data on its solubility in DMSO and its susceptibility to acid hydrolysis exists, there is a clear need for more comprehensive, quantitative studies to fully characterize its physicochemical properties. The provided experimental protocols, based on established pharmaceutical guidelines and research on related compounds, offer a robust framework for researchers and drug development professionals to generate the necessary data for advancing the development of this compound as a potential therapeutic agent. A thorough investigation of its stability under various stress conditions will be instrumental in developing stable formulations and ensuring the quality, safety, and efficacy of future this compound-based medicines.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Cytoprotective effect of tectorigenin, a metabolite formed by transformation of tectoridin by intestinal microflora, on oxidative stress induced by hydrogen peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary in vivo studies on Tectoroside efficacy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vivo studies on the efficacy of Tectoridin, an isoflavone (B191592) glycoside with demonstrated therapeutic potential. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways to support further research and development.

Quantitative Data Summary

The following tables summarize the significant in vivo effects of Tectoridin and its aglycone, Tectorigenin, across various animal models.

Table 1: Anti-Inflammatory Effects of Tectoridin in a Lipopolysaccharide (LPS)-Induced Endotoxic Shock Mouse Model

| Parameter | Control (LPS) | Tectoridin-Treated (LPS) | Fold Change/Percentage Reduction |

| Serum TNF-α (pg/mL) | High | Significantly Reduced | Data not specified |

| Serum IL-6 (pg/mL) | High | Significantly Reduced | Data not specified |

| Serum IL-1β (pg/mL) | High | Significantly Reduced | Data not specified |

| Tissue Damage (Lung, Liver, Kidney) | Severe | Decreased | Histopathological improvement |

Data extracted from a study on the anti-inflammatory effects of Tectoridin, which demonstrated its ability to attenuate the production of pro-inflammatory cytokines and reduce tissue damage in an endotoxic shock model.[1]

Table 2: Neuroprotective Effects of Tectoridin in an Amyloid-Beta (Aβ₁₋₄₂) Infused Rat Model of Alzheimer's Disease

| Parameter | Aβ₁₋₄₂ Model | Tectoridin-Treated (Aβ₁₋₄₂) | Effect |

| Spatial Learning & Memory | Impaired | Improved | Significant improvement |

| Neurofibrillary Tangles | Present | Reduced | Reduction observed |

| Superoxide (B77818) Dismutase (SOD) | Decreased | Increased | Antioxidant defense enhancement |

| Glutathione (B108866) (GSH) | Decreased | Increased | Antioxidant defense enhancement |

| Malondialdehyde (MDA) | Increased | Reduced | Reduction in oxidative stress |

| Amyloid-beta (Aβ₁₋₄₀) Expression | Upregulated | Downregulated | Protein expression modulation |

| Amyloid Precursor Protein (APP) Expression | Upregulated | Downregulated | Protein expression modulation |

| Tau Expression | Upregulated | Downregulated | Protein expression modulation |

| Bax, Caspase-3, Caspase-9 Expression | Upregulated | Downregulated | Inhibition of apoptotic signaling |

| Bcl-2 Expression | Downregulated | Upregulated | Promotion of cell survival |

This table summarizes the findings of a study where Tectoridin mitigated neurodegeneration by modulating oxidative stress and apoptotic pathways.[2]

Table 3: Metabolic Effects of Tectoridin in a High-Fat Diet-Streptozotocin (HFD-STZ)-Induced Metabolic Syndrome Rat Model

| Parameter | HFD-STZ Control | Tectoridin-Treated | Effect |

| Body Mass Index (BMI) | 214.12 ± 1.14 mg/dL | 99.75 ± 1.69 mg/dL | Significant reduction |

| Blood Glucose (AUC) | 319.5 ± 11.49 | 205.21 ± 10.23 | Significant reduction |

| High-Density Lipoprotein (HDL) | Low | 53.61 ± 3.01 mg/dL | Increase |

| Cholesterol | High | 77.66 ± 3.37 mg/dL | Reduction |

| Triglycerides | High | 68.6 ± 2.64 mg/dL | Reduction |

| Low-Density Lipoprotein (LDL) | High | 33.80 ± 2.70 mg/dL | Reduction |

| EGFR, HSP90AA1, TNF-α Gene Expression | Upregulated | Downregulated | Gene expression modulation |

| PPARG, ESR1 Gene Expression | Downregulated | Upregulated | Gene expression modulation |

This data, from a study on metabolic syndrome, highlights Tectoridin's potential in improving key metabolic markers.[3]

Experimental Protocols

Lipopolysaccharide (LPS)-Induced Endotoxic Shock in Mice

-

Animal Model: Male C57BL/6 mice.

-

Induction of Endotoxic Shock: A single intraperitoneal (i.p.) injection of Lipopolysaccharide (LPS) from Escherichia coli.

-

Tectoridin Administration: Tectoridin was administered to the experimental group, typically via intraperitoneal or oral route, prior to LPS injection. Dexamethasone was used as a positive control.

-

Sample Collection and Analysis:

-

Blood samples were collected to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) using ELISA kits.

-

Lung, liver, and kidney tissues were harvested for histopathological examination (H&E staining) to assess tissue damage.

-

Western blot and immunohistochemistry were performed on tissue homogenates to analyze the expression of proteins involved in the TLR4-NF-κB/NLRP3 signaling pathway.[1]

-

Amyloid-Beta (Aβ₁₋₄₂)-Induced Alzheimer's Disease in Rats

-

Animal Model: Male Sprague-Dawley rats.

-

Induction of Alzheimer's Disease: Repeated intracerebroventricular (ICV) administration of soluble amyloid-beta (Aβ₁₋₄₂).

-

Tectoridin Administration: Tectoridin was administered orally to the treatment groups.

-

Behavioral Testing: Spatial learning and memory were assessed using standard behavioral tests such as the Morris water maze.

-

Biochemical and Molecular Analysis:

-

Brain tissues were homogenized to measure levels of oxidative stress markers: superoxide dismutase (SOD), glutathione (GSH), and malondialdehyde (MDA).

-

Western blot analysis was conducted on brain tissue lysates to determine the expression levels of Aβ₁₋₄₀, amyloid precursor protein (APP), tau, and key apoptotic proteins (Bax, caspase-3, caspase-9, and Bcl-2).[2]

-

High-Fat Diet and Streptozotocin (B1681764) (HFD-STZ)-Induced Metabolic Syndrome in Rats

-

Animal Model: Male Wistar rats.

-

Induction of Metabolic Syndrome: Rats were fed a high-fat diet for a specified period, followed by a low-dose intraperitoneal injection of streptozotocin (STZ) to induce insulin (B600854) resistance and hyperglycemia.

-

Tectoridin Administration: Tectoridin was administered orally to the treatment group.

-

Metabolic Parameter Assessment:

-

Body weight and adiposity index were monitored.

-

Blood glucose levels were measured, and an oral glucose tolerance test (OGTT) was performed to calculate the area under the curve (AUC).

-

Serum lipid profiles (HDL, cholesterol, triglycerides, LDL) were analyzed.

-

-

Gene Expression Analysis: Hepatic tissues were collected for gene expression analysis of key metabolic regulators (EGFR, HSP90AA1, PPARG, TNF-α, and ESR1) using RT-PCR.[3]

Signaling Pathway Visualizations

The following diagrams illustrate the signaling pathways modulated by Tectoridin in the context of inflammation and neuroprotection.

Caption: Tectoridin's anti-inflammatory mechanism via TLR4-NF-κB/NLRP3 inhibition.

Caption: Tectoridin's neuroprotective action against Aβ-induced toxicity.

References

- 1. Tectoridin alleviates lipopolysaccharide-induced inflammation via inhibiting TLR4-NF-κB/NLRP3 signaling in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tectoridin modulates intertwined molecular pathways in metabolic syndrome: insights from network pharmacology, molecular docking, and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Tectoroside: A Comprehensive Technical Guide to Bioavailability and Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside (B1160345), an isoflavone (B191592) glycoside, has garnered significant interest within the scientific community for its potential therapeutic applications. A thorough understanding of its bioavailability and metabolic fate is paramount for its development as a clinical candidate. This technical guide provides a comprehensive overview of the current knowledge regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Quantitative pharmacokinetic data from preclinical studies are summarized, and detailed experimental protocols for assessing bioavailability and metabolic pathways are provided. Furthermore, this guide visualizes the key metabolic transformations and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Bioavailability of this compound

The oral bioavailability of this compound, in its glycoside form, is influenced by several factors, including its absorption across the intestinal epithelium and its subsequent metabolic transformations. Preclinical studies in rats provide valuable insights into its pharmacokinetic profile. While direct data for this compound is limited, studies on the closely related compound tectoridin (B1682737) (tectorigenin-7-O-glucoside) offer significant understanding.

Pharmacokinetic Parameters

Following oral administration, this compound is expected to be hydrolyzed to its aglycone, tectorigenin (B1682738), which is then absorbed and undergoes extensive metabolism. The plasma concentrations of tectorigenin and its conjugated metabolites are key indicators of this compound's bioavailability.

A study in rats administered tectoridin orally at a dose of 200 mg/kg revealed the following pharmacokinetic parameters for tectorigenin and its major metabolites[1]:

| Compound | Cmax (μmol/L) | Tmax (h) |

| Tectorigenin | 8.67 ± 3.07 | 4.92 ± 2.87 |

| Tectorigenin-7-O-glucuronide (Te-7G) | 20.5 ± 9.7 | 3.17 ± 1.81 |

| Tectorigenin-7-O-sulfate (Te-7S) | 14.3 ± 3.3 | 5.58 ± 3.07 |

| Tectorigenin-7-O-glucuronide-4'-O-sulfate (Te-7G-4'S) | 21.4 ± 13.8 | 3.50 ± 1.87 |

Another study investigating the oral administration of pure tectoridin versus an extract of Iris tectorum Maxim (ITME) in rats provided further insights into the bioavailability of its aglycone, tectorigenin. The co-existing components in the ITME were found to significantly promote the absorption of tectoridin[2].

| Group | Tmax (h) | Cmax (ng/mL) | AUC (0-∞) (ng·h/mL) |

| Pure Tectoridin (PT) | 8.3 ± 1.2 | 45.6 ± 8.7 | 876.5 ± 154.3 |

| Iris tectorum Maxim Extract (ITME) | 6.5 ± 1.5 | 189.7 ± 32.4 | 3214.8 ± 567.2 |

These studies indicate that this compound itself has low oral bioavailability, but its aglycone, tectorigenin, becomes available in the systemic circulation, primarily in the form of conjugated metabolites. The presence of other compounds in plant extracts can significantly enhance the absorption of tectoridin[2].

Metabolic Pathways of this compound

The metabolism of this compound is a multi-step process that begins in the gastrointestinal tract and continues in the liver. The primary metabolic pathways involve deglycosylation followed by extensive Phase I and Phase II metabolism of the resulting aglycone, tectorigenin.

Deglycosylation by Gut Microbiota

The initial and crucial step in the metabolism of this compound is the cleavage of the glycosidic bond to release the aglycone, tectorigenin. This deglycosylation is primarily carried out by the enzymatic activity of the gut microbiota[3][4].

Phase I and Phase II Metabolism of Tectorigenin

Once tectorigenin is absorbed, it undergoes extensive Phase I and Phase II metabolism, mainly in the liver[5][6][7].

-

Phase I Metabolism: This involves the introduction or exposure of functional groups. For tectorigenin, key Phase I reactions include demethylation and methoxylation.

-

Phase II Metabolism: This phase involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. The major Phase II metabolic pathways for tectorigenin are glucuronidation and sulfation[1].

The following diagram illustrates the proposed metabolic pathway of this compound:

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the bioavailability and metabolic pathways of this compound.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound and its metabolites after oral administration.

Experimental Workflow:

Protocol:

-

Animal Model: Male Sprague-Dawley rats are commonly used.

-

Housing and Acclimatization: Animals are housed in a controlled environment and allowed to acclimatize for at least one week.

-

Dosing: this compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium) and administered orally via gavage at a specific dose.

-

Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) from the tail vein or another appropriate site.

-

Plasma Preparation: Blood samples are collected in heparinized tubes and centrifuged to separate the plasma.

-

Sample Preparation for Analysis: Plasma samples are typically prepared by protein precipitation with an organic solvent (e.g., methanol (B129727) or acetonitrile).

-

UPLC-MS/MS Analysis: The concentrations of this compound, tectorigenin, and its metabolites in the plasma samples are quantified using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC are calculated from the plasma concentration-time data using non-compartmental analysis.

In Vitro Intestinal Permeability using Caco-2 Cells

Objective: To assess the intestinal permeability of this compound and identify potential transport mechanisms.

Experimental Workflow:

Protocol:

-

Cell Culture: Caco-2 cells are cultured and maintained in a suitable medium.

-

Seeding on Transwell Inserts: Cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer.

-

Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

-

Transport Studies: The transport of this compound is assessed in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The compound is added to the donor chamber, and samples are collected from the receiver chamber at specific time intervals.

-

Sample Analysis: The concentration of this compound in the collected samples is determined by UPLC-MS/MS.

-

Permeability Calculation: The apparent permeability coefficient (Papp) is calculated to quantify the rate of transport across the Caco-2 cell monolayer.

In Vitro Metabolism using Rat Liver Microsomes

Objective: To investigate the hepatic metabolism of this compound and identify the metabolites formed.

Protocol:

-

Incubation Mixture: A typical incubation mixture contains rat liver microsomes, this compound, and a NADPH-generating system in a phosphate (B84403) buffer.

-

Incubation: The reaction is initiated by adding the NADPH-generating system and incubated at 37°C.

-

Reaction Termination: The reaction is stopped at various time points by adding a cold organic solvent.

-

Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by UPLC-MS/MS to identify and quantify the parent compound and its metabolites.

Conclusion

The available evidence suggests that this compound, an isoflavone glycoside, undergoes significant metabolism, which dictates its bioavailability. The initial deglycosylation by gut microbiota is a critical step, followed by extensive Phase I and Phase II metabolism of the resulting aglycone, tectorigenin, primarily in the liver. This leads to the systemic circulation of conjugated metabolites. The oral bioavailability of this compound appears to be low, but can be influenced by co-administered compounds. The experimental protocols outlined in this guide provide a framework for further research to fully elucidate the ADME properties of this compound and to support its development as a potential therapeutic agent. Future studies should focus on obtaining definitive quantitative bioavailability data for this compound and identifying the specific enzymes involved in its metabolic pathways.

References

- 1. Pharmacokinetics of conjugated metabolites in rat plasma after oral administration of tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparative pharmacokinetic profiles of tectorigenin in rat plasma by UPLC-MS/MS after oral administration of Iris tectorum Maxim extract and pure tectoridin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deglycosylation of isoflavone C-glycosides by newly isolated human intestinal bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. fiveable.me [fiveable.me]

- 6. Medicinal chemistry on metabolism(Phase I & Phase II Reactions) | PDF [slideshare.net]

- 7. m.youtube.com [m.youtube.com]

Tectoroside: A Phytochemical Marker for Iris tectorum - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tectoroside (B1160345), an isoflavone (B191592) glycoside, stands out as a significant phytochemical marker in Iris tectorum Maxim., a plant with a rich history in traditional medicine. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthesis, and its role as a key analytical marker for the quality control of I. tectorum. The document delves into detailed experimental protocols for the extraction, isolation, and quantification of this compound, alongside methods for evaluating its pronounced biological activities. Furthermore, it elucidates the molecular mechanisms underlying its therapeutic potential by visualizing key signaling pathways. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development, facilitating further exploration and application of this promising natural compound.

Introduction

Iris tectorum Maxim., commonly known as the roof iris, is a perennial herbaceous plant belonging to the Iridaceae family. It has been traditionally used in Chinese medicine for treating a variety of ailments, including inflammation, cough, and pharyngitis. The rhizome of I. tectorum is particularly rich in isoflavonoids, with tectoridin (B1682737) (tectorigenin-7-O-β-D-glucoside), often referred to as this compound, being one of its most abundant and bioactive constituents. The consistent and significant presence of this compound in I. tectorum makes it an ideal phytochemical marker for the authentication and quality assessment of this medicinal plant and its derived products.

Recent pharmacological studies have highlighted the diverse therapeutic properties of this compound, including its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer activities.[1] These biological functions are attributed to its ability to modulate various cellular signaling pathways. This guide aims to provide a detailed technical overview of this compound, focusing on its quantification, isolation, and the experimental evaluation of its biological activities and underlying mechanisms.

Chemical and Physical Properties of this compound

This compound is the 7-O-glucoside of the aglycone tectorigenin. Its chemical structure and properties are summarized below.

| Property | Value |

| IUPAC Name | 5-hydroxy-3-(4-hydroxyphenyl)-6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |

| Molecular Formula | C₂₂H₂₂O₁₁ |

| Molecular Weight | 462.41 g/mol |

| Appearance | White or yellowish crystalline powder |

| Solubility | Soluble in methanol (B129727), ethanol (B145695); sparingly soluble in water |

Quantitative Analysis of this compound in Iris tectorum

The concentration of this compound can vary depending on the plant part and the extraction method employed. The rhizome is consistently reported to have the highest concentration of this isoflavonoid.

| Plant Part | Extraction Method | This compound Content (mg/g of dry weight) | Reference |

| Rhizome | Ultrasound-Assisted Extraction (70% methanol) | 41.36 | [2] |

| Rhizome | Ionic Liquid-Based Ultrasonic Assisted Extraction | 37.45 | [3] |

| Rhizome | HPLC/QTOF-MS/MS Analysis (collected in June) | 9.02 | [4] |

| Leaves | Not Quantitatively Reported | - | |

| Flowers | Not Quantitatively Reported | - |

Experimental Protocols

Extraction and Isolation of this compound from Iris tectorum Rhizomes

This protocol describes an optimized ultrasound-assisted extraction (UAE) method for obtaining a this compound-rich extract, followed by purification using column chromatography.

4.1.1. Ultrasound-Assisted Extraction (UAE)

-

Sample Preparation: Air-dry the rhizomes of Iris tectorum and grind them into a fine powder (60-80 mesh).

-

Extraction Solvent: Prepare a 70% (v/v) methanol-water solution.

-

Extraction Parameters:

-

Solid-to-Solvent Ratio: 1:15 (g/mL)

-

Ultrasonic Power: 150 W

-

Extraction Temperature: 45°C

-

Extraction Time: 45 minutes

-

-

Procedure: a. Combine the powdered rhizome and the extraction solvent in a flask. b. Place the flask in an ultrasonic bath and sonicate under the specified conditions. c. After extraction, filter the mixture through Whatman No. 1 filter paper. d. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain the crude extract.

4.1.2. Purification by Column Chromatography

-

Stationary Phase: Silica (B1680970) gel (100-200 mesh).

-

Mobile Phase: A gradient of chloroform-methanol.

-

Procedure: a. Prepare a silica gel slurry in chloroform (B151607) and pack it into a glass column. b. Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. c. Load the dried sample-adsorbed silica gel onto the top of the prepared column. d. Elute the column with a gradient of increasing methanol concentration in chloroform (e.g., starting from 100% chloroform and gradually increasing to 100% methanol). e. Collect the fractions and monitor them by Thin Layer Chromatography (TLC) using a chloroform-methanol solvent system. f. Combine the fractions containing pure this compound (identified by comparison with a standard) and evaporate the solvent to yield the purified compound.

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This section outlines a validated HPLC-UV method for the quantification of this compound.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of methanol (A) and water (B). A typical gradient could be: 0-10 min, 30-50% A; 10-20 min, 50-70% A; 20-30 min, 70-30% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 263 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: 25°C.

-

-

Standard and Sample Preparation: a. Standard Solution: Prepare a stock solution of pure this compound in methanol (1 mg/mL) and create a series of dilutions to generate a calibration curve. b. Sample Solution: Accurately weigh the crude extract, dissolve it in methanol, and filter it through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the standard and sample solutions into the HPLC system. Identify the this compound peak based on the retention time of the standard. Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve.

Biological Activity Assays

4.3.1. Anti-inflammatory Activity Assay in RAW 264.7 Macrophages

-

Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.

-

Nitric Oxide (NO) Production Assay (Griess Test): a. Seed the cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of this compound for 1 hour. c. Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours. d. Collect the cell culture supernatant and mix it with an equal volume of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). e. Measure the absorbance at 540 nm. The concentration of nitrite (B80452) (an indicator of NO production) is determined using a sodium nitrite standard curve.[5]

-

Cytokine (TNF-α, IL-6) Measurement (ELISA): a. Follow the same cell treatment procedure as for the NO assay. b. Measure the levels of TNF-α and IL-6 in the cell culture supernatant using commercially available ELISA kits according to the manufacturer's instructions.

4.3.2. Antioxidant Activity Assays

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: a. Prepare a methanolic solution of DPPH (e.g., 0.1 mM). b. Mix various concentrations of this compound with the DPPH solution. c. Incubate the mixture in the dark at room temperature for 30 minutes. d. Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100.[6]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay: a. Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate. b. Dilute the ABTS•+ solution with ethanol to an absorbance of ~0.7 at 734 nm. c. Mix various concentrations of this compound with the diluted ABTS•+ solution. d. After a short incubation period (e.g., 6 minutes), measure the absorbance at 734 nm. The percentage of scavenging activity is calculated similarly to the DPPH assay.[7]

4.3.3. Neuroprotective Activity Assay in PC12 Cells

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with horse serum and fetal bovine serum.

-

Hydrogen Peroxide (H₂O₂)-Induced Cytotoxicity Assay: a. Seed PC12 cells in a 96-well plate. b. Pre-treat the cells with various concentrations of this compound for a specified period (e.g., 24 hours). c. Induce oxidative stress by exposing the cells to H₂O₂ (e.g., 200 µM) for another 24 hours.[8] d. Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well, incubate, and then solubilize the formazan (B1609692) crystals with DMSO. Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability and thus a neuroprotective effect.[9]

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these mechanisms.

5.1. Anti-inflammatory Pathway: Inhibition of NF-κB Signaling

This compound has been shown to suppress inflammation by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway.

Caption: this compound inhibits the NF-κB signaling pathway.

5.2. Antioxidant Pathway: Activation of Nrf2 Signaling

This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.

Caption: this compound activates the Nrf2 antioxidant pathway.

5.3. Neuroprotective Pathway: Modulation of PI3K/Akt/mTOR Signaling

The neuroprotective effects of this compound are partly mediated through the activation of the PI3K/Akt/mTOR survival pathway.

Caption: this compound promotes cell survival via the PI3K/Akt/mTOR pathway.

Conclusion

This compound is a key phytochemical marker of Iris tectorum with significant therapeutic potential. This guide provides a comprehensive framework for its analysis and biological evaluation. The detailed protocols for extraction, quantification, and bioactivity assays, along with the elucidation of its mechanisms of action, offer a solid foundation for researchers and drug development professionals. Further research, particularly quantitative analysis of this compound in different plant parts and in vivo efficacy studies, will be crucial for the full realization of its clinical applications. The information presented herein is intended to catalyze further investigation into this promising natural compound and its role in human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Ultrasound-assisted extraction of five isoflavones from Iris tectorum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ionic liquid based ultrasonic assisted extraction of isoflavones from Iris tectorum Maxim and subsequently separation and purification by high-speed counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective Effects of Tectoridin in H2O2-Induced Oxidative Stress and an Amyloid-Infused Rat Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Tectoroside Extraction and Purification from Belamcanda chinensis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Belamcanda chinensis (L.) DC., commonly known as blackberry lily, is a perennial herb used in traditional medicine. Its rhizomes are a rich source of isoflavonoids, including tectoroside (B1160345) (also known as tectoridin), which is the 7-O-xylosyl-glucoside of tectorigenin. This compound and its aglycone, tectorigenin, have garnered significant interest due to their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. The effective extraction and purification of this compound are crucial for further pharmacological studies and potential drug development. This document provides detailed protocols for the extraction and purification of this compound from the rhizomes of Belamcanda chinensis. Two primary purification methods are presented: High-Speed Counter-Current Chromatography (HSCCC) and Macroporous Resin Column Chromatography.

Experimental Protocols

I. Extraction of this compound from Belamcanda chinensis Rhizomes

This protocol describes a solid-liquid extraction method using methanol (B129727) to obtain a crude extract rich in isoflavonoids from the dried rhizomes of Belamcanda chinensis.

Materials and Equipment:

-

Dried rhizomes of Belamcanda chinensis

-

Methanol (analytical grade)

-

Grinder or mill

-

Reflux extraction apparatus or large-volume maceration vessel

-

Rotary evaporator

-

Freeze dryer (optional)

-

Filter paper or vacuum filtration system

Protocol:

-

Preparation of Plant Material:

-

Obtain dried rhizomes of Belamcanda chinensis.

-

Grind the rhizomes into a coarse powder (approximately 20-40 mesh) to increase the surface area for extraction.

-

-

Extraction:

-

Weigh the powdered rhizomes.

-

Macerate the powder in methanol (e.g., a 1:10 solid-to-liquid ratio, w/v) for 5 days at room temperature, with occasional agitation.[1]

-

Alternatively, for a more exhaustive extraction, perform reflux extraction at 60°C.[1]

-

After the extraction period, separate the methanol extract from the plant residue by filtration.

-

Repeat the extraction process on the plant residue two more times with fresh methanol to ensure maximum yield.

-

-

Concentration:

-

Combine all the methanol extracts.

-